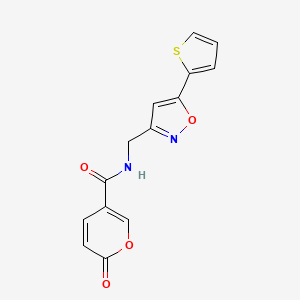
2-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2H-pyran-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2H-pyran-5-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyranocarboxamide derivative that has shown promising results in scientific research studies. In
Mechanism Of Action
The mechanism of action of 2-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2H-pyran-5-carboxamide is not fully understood. However, studies have suggested that this compound may act by inhibiting various signaling pathways involved in cancer cell proliferation and survival. Additionally, this compound may also act by reducing inflammation through the inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2H-pyran-5-carboxamide has several biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival. Additionally, this compound has also been shown to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation.
Advantages And Limitations For Lab Experiments
The advantages of using 2-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2H-pyran-5-carboxamide in lab experiments are its potential anti-cancer and anti-inflammatory properties. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the research on 2-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2H-pyran-5-carboxamide. One direction is to further study its anti-cancer properties and identify the specific signaling pathways that this compound targets. Another direction is to investigate its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders. Additionally, future research could focus on improving the synthesis method of this compound to increase its yield and purity. Overall, the potential applications of this compound make it an exciting area of research for the scientific community.
Synthesis Methods
The synthesis method of 2-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2H-pyran-5-carboxamide involves the reaction of 5-(thiophen-2-yl)isoxazole-3-carbaldehyde and ethyl 2-oxo-4-phenylbutyrate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Scientific Research Applications
2-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2H-pyran-5-carboxamide has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of interest is its anti-cancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models.
properties
IUPAC Name |
6-oxo-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]pyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c17-13-4-3-9(8-19-13)14(18)15-7-10-6-11(20-16-10)12-2-1-5-21-12/h1-6,8H,7H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGADZZNIBNJXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CNC(=O)C3=COC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2H-pyran-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2853980.png)
![4-(N,N-diethylsulfamoyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2853982.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2853983.png)
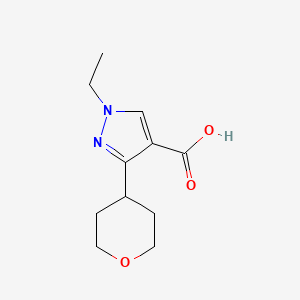

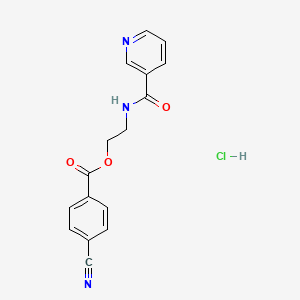

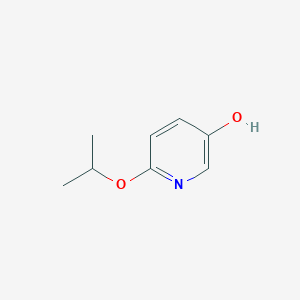
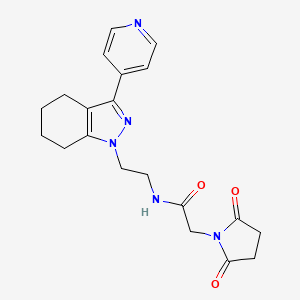


![N-benzyl-2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2853997.png)
